molecular formula C25H18F5N5O2S B2919218 3-fluoro-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 393840-55-6

3-fluoro-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2919218
CAS No.: 393840-55-6
M. Wt: 547.5
InChI Key: JIFKBTIBHAITIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide is a triazole-based benzamide derivative characterized by a 1,2,4-triazole core substituted with:

  • A 3-(trifluoromethyl)phenyl group at position 2.
  • A sulfanyl-linked 4-fluorophenyl carbamoyl methyl moiety at position 3.
  • A 3-fluorobenzamide group at the N-methyl position.

The trifluoromethyl and fluorophenyl substituents enhance lipophilicity and metabolic stability, while the triazole core provides a rigid scaffold for molecular interactions. This compound is hypothesized to exhibit biological activity due to structural similarities with kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

3-fluoro-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18F5N5O2S/c26-17-7-9-19(10-8-17)32-22(36)14-38-24-34-33-21(13-31-23(37)15-3-1-5-18(27)11-15)35(24)20-6-2-4-16(12-20)25(28,29)30/h1-12H,13-14H2,(H,31,37)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFKBTIBHAITIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18F5N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-fluoro-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic molecule with potential pharmaceutical applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be broken down as follows:

  • Fluorine Substituents : The presence of fluorine atoms enhances the lipophilicity and biological activity of the molecule.
  • Triazole Ring : This moiety is known for its role in various biological activities, including antifungal and anticancer properties.
  • Sulfanyl Group : This group may contribute to the compound's reactivity and interaction with biological targets.
  • Inhibition of Enzymatic Activity : The compound may act by inhibiting specific enzymes involved in cellular signaling pathways. For example, compounds with similar structures have been shown to modulate protein kinase activities, which are crucial for cell proliferation and survival .
  • Receptor Modulation : The interaction with G protein-coupled receptors (GPCRs) has been suggested based on structural analogs. These interactions can influence various physiological processes, including inflammation and immune responses .
  • Cellular Uptake and Distribution : The incorporation of fluorine atoms is known to enhance cellular permeability, potentially increasing the bioavailability of the compound within target tissues.

Anticancer Properties

Several studies have indicated that compounds structurally related to this compound exhibit significant anticancer activity. For instance:

  • In vitro Studies : Compounds with similar triazole structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
  • Mechanistic Insights : The mechanism often involves apoptosis induction through the activation of caspase pathways and inhibition of cell cycle progression .

Antimicrobial Activity

The triazole moiety is also associated with antimicrobial properties:

  • Fungal Inhibition : Triazoles are commonly used as antifungal agents. Preliminary data suggest that the compound might inhibit fungal growth by disrupting ergosterol synthesis in fungal cell membranes.

Case Studies

  • Study on Triazole Derivatives : A study published in Journal of Medicinal Chemistry highlighted a series of triazole derivatives that exhibited potent anticancer activity through apoptosis induction in specific cancer models .
  • Fluorinated Compounds in Drug Development : Research focusing on fluorinated compounds demonstrated enhanced efficacy and selectivity against cancer cells compared to non-fluorinated analogs .

Data Tables

Biological ActivityObserved EffectsReference
AnticancerInduction of apoptosis in cancer cell lines
AntimicrobialInhibition of fungal growth
Enzyme InhibitionModulation of protein kinase activity

Comparison with Similar Compounds

N-{[5-{[2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-fluorobenzamide ()

  • Key Differences: Triazole Position 4: 2,3-Dimethylphenyl vs. 3-(trifluoromethyl)phenyl in the target compound. Sulfanyl Group: Linked to a benzothiazolylamino-2-oxoethyl group vs. 4-fluorophenyl carbamoyl methyl.
  • The benzothiazole moiety may enhance π-π stacking interactions compared to the carbamoyl group .

4-(4-Cyclopropyl-5-((3-fluorobenzyl)sulfonyl)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole ()

  • Key Differences :
    • Triazole Position 5 : Sulfonyl-linked 3-fluorobenzyl vs. sulfanyl-carbamoyl methyl.
    • Core Heterocycle : Thiadiazole fused to triazole vs. standalone triazole.
  • Impact: The sulfonyl group improves oxidative stability but may reduce nucleophilic reactivity compared to the sulfanyl group.

Functional Group Modifications in Benzamide Derivatives

Ponatinib (AP24534) ()

  • Structure : 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide.
  • Comparison :
    • Replaces the triazole core with an imidazo-pyridazine group.
    • Retains the trifluoromethylphenyl and benzamide motifs.
  • Impact :
    • The imidazo-pyridazine moiety enhances kinase inhibition (e.g., BCR-ABL), while the triazole in the target compound may favor antimicrobial targets .

4-{[(2-Methyl-5-nitrophenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide ()

  • Key Differences :
    • Lacks the triazole core; features a nitro-substituted benzamide.

Antifungal Triazole Derivatives ()

  • Common Features : Fluorinated phenyl and trifluoromethyl groups.
  • Divergence :
    • Compounds with pyrazole-thiazole hybrids (e.g., 6i, 6j in ) exhibit herbicidal activity, while sulfonyl-triazoles () show antifungal effects.
    • The target compound’s carbamoyl-sulfanyl group may broaden activity against both microbial and eukaryotic targets .

Tyrosine Kinase Inhibitors ()

  • Example: 4-Methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide ().
  • Comparison :
    • Both compounds feature trifluoromethylphenyl and benzamide groups.
    • The pyrimidine-pyridine substituents in enhance kinase selectivity, whereas the triazole in the target compound may favor different binding pockets .

Spectral Characterization

  • IR Spectroscopy : Absence of C=O bands (~1660–1680 cm⁻¹) confirms triazole cyclization (cf. ).
  • ¹H NMR : Signals for fluorophenyl protons (~6.8–7.5 ppm) and trifluoromethyl groups (singlet near δ 3.9–4.2 ppm) align with data in and .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.